molecular formula C8H9N3OS B13187727 [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13187727
M. Wt: 195.24 g/mol
InChI Key: USDCUKMEMCGDME-UHFFFAOYSA-N
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Description

[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features a unique combination of a thiazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the construction of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Continuous-flow methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can vary depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the thiazole and pyrazole rings in [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol imparts specific chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

[2-methyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C8H9N3OS/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3

InChI Key

USDCUKMEMCGDME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CS2)CO

Origin of Product

United States

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